molecular formula C9H10F2O B14763560 1-(2,6-Difluoro-3-methylphenyl)ethanol

1-(2,6-Difluoro-3-methylphenyl)ethanol

Cat. No.: B14763560
M. Wt: 172.17 g/mol
InChI Key: RNMUSVVRJORALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluoro-3-methylphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, with an ethanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,6-difluoro-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Oxidation: 1-(2,6-Difluoro-3-methylphenyl)ethanone

    Reduction: Various alcohol derivatives

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(2,6-difluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H10F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4,6,12H,1-2H3

InChI Key

RNMUSVVRJORALQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.